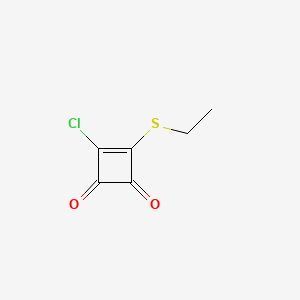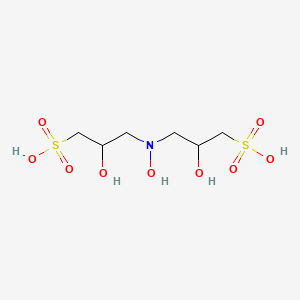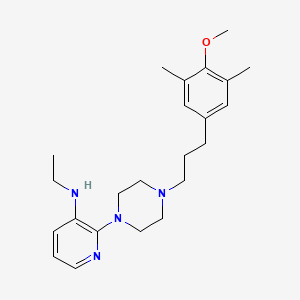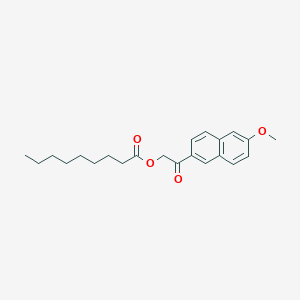
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione is a chemical compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate reagentsThe reaction conditions often require the use of solvents such as carbon tetrachloride and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Similar structure but with two chlorine atoms instead of one chlorine and one ethylsulfanyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a chlorine atom and an ethylsulfanyl group on the cyclobutene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
138214-97-8 |
|---|---|
Formule moléculaire |
C6H5ClO2S |
Poids moléculaire |
176.62 g/mol |
Nom IUPAC |
3-chloro-4-ethylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H5ClO2S/c1-2-10-6-3(7)4(8)5(6)9/h2H2,1H3 |
Clé InChI |
SQPSEURHNITBHJ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=O)C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)



dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)




![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)

![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
